3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamide
Descripción general
Descripción
“3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamide” is a nitrogen-rich organic compound . It is related to numerous 3-substituted-6-(3-ethyl-4-methylanilino)uracils (EMAU) that have been synthesized and screened for their capacity to inhibit the replication-specific bacterial DNA polymerase IIIC (pol IIIC) and the growth of Gram+ bacteria in culture .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H12N4O4, with an average mass of 216.195 Da and a monoisotopic mass of 216.085861 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 198.18 g/mol, a computed XLogP3-AA of -1, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, a rotatable bond count of 3, an exact mass of 198.07529019 g/mol, a monoisotopic mass of 198.07529019 g/mol, a topological polar surface area of 94.5 Ų, a heavy atom count of 14, and a complexity of 320 .Aplicaciones Científicas De Investigación
Synthesis and Chemistry in Antitumor Agents
3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamide is associated with the synthesis of novel antitumor agents. For instance, Stevens et al. (1984) discussed the synthesis of 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones, highlighting their potential curative activity against leukemia, suggesting a prodrug modification that forms a triazene structure in aqueous sodium carbonate (Stevens et al., 1984).
Alternative Syntheses of Antitumor Drugs
Wang et al. (1994) describe alternative synthesis routes for the antitumor drug temozolomide, avoiding the use of hazardous chemicals. This process involves the hydrolysis of ethyl (8-carbamoyl-3,4-dihydro-4-oxoimidazo[5,1,-d]-1,2,3,5-tetrazin-3-yl)acetate, followed by a radical decarboxylation, presenting a safer approach to produce this important antitumor medication (Wang et al., 1994).
Development of Anti-Inflammatory and Analgesic Agents
Research by Abu‐Hashem et al. (2020) on novel compounds synthesized for potential use as anti-inflammatory and analgesic agents involved derivatives related to this compound. They explored various heterocyclic compounds showing significant COX-1/COX-2 inhibitory activity, analgesic activity, and anti-inflammatory effects, comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
Antimicrobial Activity and Docking Studies
Spoorthy et al. (2021) conducted studies on the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, showcasing antimicrobial activity and involving docking studies. These studies help in understanding the molecular interactions of such compounds, aiding in the development of new antimicrobial agents (Spoorthy et al., 2021).
Synthesis and Structural Assignments in Medicinal Chemistry
Ashton and Doss (1993) explored the selective synthesis of pyrazole carboxylates, focusing on structural assignments and synthetic methodologies. Such research contributes to a better understanding of the molecular architecture of compounds related to this compound, aiding in the development of new medicinal compounds (Ashton & Doss, 1993).
Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase
Degorce et al. (2016) discovered and optimized a series of 3-quinoline carboxamides as selective inhibitors of ATM kinase. This research is crucial for understanding the mechanisms of compounds related to this compound in the context of ATM kinase inhibition, which is significant in cancer therapy and research (Degorce et al., 2016).
Cytotoxic Activity in Cancer Research
Hassan et al. (2015) synthesized a series of pyrazolo[1,5-a]pyrimidines and evaluated their in vitro cytotoxic activity against human cancer cell lines. The study of these compounds' structure-activity relationship provides insights into designing more effective anticancer agents (Hassan et al., 2015).
Mecanismo De Acción
Pharmacokinetics
- Absorption : The compound has a polar surface area of 94 Ų, suggesting it may be absorbed in the gastrointestinal tract .
- Distribution : The compound’s relatively low molecular weight (198.18 Da) could allow it to distribute throughout the body .
- Metabolism : The presence of ethyl and methoxyamino groups could potentially be sites of metabolic transformation .
- Excretion : The compound’s polar nature suggests it could be excreted in the urine .
Result of Action
The molecular and cellular effects of 3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamide’s action are currently unknown
Propiedades
IUPAC Name |
3-ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O4/c1-3-11-6(14)9-5(13)7(11,4(8)12)10-15-2/h10H,3H2,1-2H3,(H2,8,12)(H,9,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDZGEFRMQIFFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)NC(=O)C1(C(=O)N)NOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90667363 | |
Record name | 3-Ethyl-4-(methoxyamino)-2,5-dioxo-4-imidazolidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90667363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
644972-61-2 | |
Record name | 3-Ethyl-4-(methoxyamino)-2,5-dioxo-4-imidazolidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90667363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.